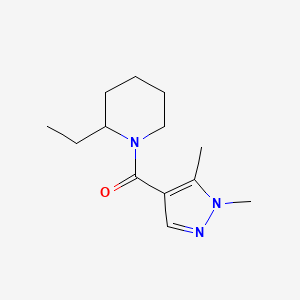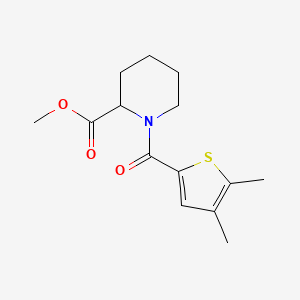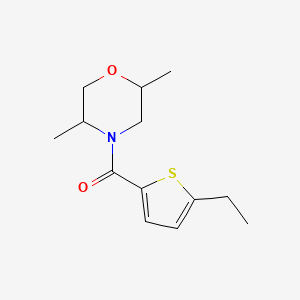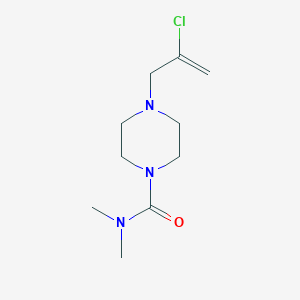![molecular formula C15H17ClN2O2 B7544449 4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, commonly referred to as CPOP, has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes.
作用机制
CPOP acts as a selective inhibitor of the potassium channel Kv1.3, which is primarily expressed in T cells and plays a role in the immune response. By inhibiting the activity of this channel, CPOP can modulate the activity of T cells, which may have implications for the treatment of autoimmune diseases and other immune-related disorders.
Biochemical and Physiological Effects:
In addition to its effects on potassium channels, CPOP has been shown to have a range of biochemical and physiological effects. For example, CPOP has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. Additionally, CPOP has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of metabolic disorders.
实验室实验的优点和局限性
One of the main advantages of using CPOP in lab experiments is its selectivity for the Kv1.3 potassium channel. This allows researchers to study the specific effects of inhibiting this channel without affecting other channels or biological processes. However, one limitation of CPOP is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
未来方向
There are several future directions for research on CPOP. One area of interest is the potential use of CPOP as a therapeutic agent for autoimmune diseases and other immune-related disorders. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its effects on other biological processes. Finally, the development of more potent analogs of CPOP may improve its usefulness as a tool in scientific research.
合成方法
The synthesis of CPOP involves a multi-step process that begins with the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This compound is then reacted with 2-amino-2-methyl-1-propanol to form 4-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine. The purity of the resulting compound can be improved through various purification techniques, such as column chromatography or recrystallization.
科学研究应用
CPOP has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPOP has been shown to inhibit the activity of a specific type of potassium channel, which can have implications for the treatment of neurological disorders such as epilepsy. In cancer research, CPOP has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, CPOP has been used as a tool in drug discovery, as it can be used to screen for compounds that interact with specific potassium channels.
属性
IUPAC Name |
4-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-11-8-18(5-6-19-11)9-14-10-20-15(17-14)12-3-2-4-13(16)7-12/h2-4,7,10-11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQZLGOCHUPCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=COC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)


![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)





![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)

![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)